ETHYL STEAROYLACETATE fundamental properties
ETHYL STEAROYLACETATE fundamental properties
An In-depth Technical Guide to the Fundamental Properties of Ethyl Stearoylacetate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl stearoylacetate (ESA) is a β-keto ester, a class of organic compounds characterized by a ketone functional group on the carbon atom beta to an ester group. This arrangement of functional groups imparts unique chemical properties, making β-keto esters highly valuable intermediates in organic synthesis. ESA, with its long C18 stearoyl chain, combines the characteristics of a fatty acid ester with the versatile reactivity of an acetoacetate moiety. This guide provides a comprehensive overview of the fundamental properties of ethyl stearoylacetate, designed for researchers, scientists, and professionals in drug development who may leverage its unique structure for creating complex molecules and novel chemical entities.
Chemical Identity and Structure
Correctly identifying a chemical compound is the foundation of all scientific investigation. Ethyl stearoylacetate is systematically named based on its constituent parts: the "stearoyl" group derived from stearic acid (an 18-carbon saturated fatty acid), the "acet" root indicating a two-carbon chain between the carbonyls, and the "ethyl" ester group.
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IUPAC Name: ethyl 3-oxoicosanoate
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InChI Key: ZSZUZHXUJXYSMM-UHFFFAOYSA-N[1]
Keto-Enol Tautomerism
A defining characteristic of β-keto esters is their existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. The α-protons (located on the carbon between the two carbonyl groups) are acidic, allowing for the formation of a resonance-stabilized enolate ion, which can be protonated to yield the enol tautomer. This equilibrium is fundamental to the reactivity of ethyl stearoylacetate.
Caption: Keto-enol tautomerism of Ethyl Stearoylacetate.
Physicochemical Properties
The physical properties of ethyl stearoylacetate are dictated by its long aliphatic chain, which imparts significant lipophilicity, and the polar β-keto ester group. While extensive experimental data for this specific molecule is not widely published, properties can be reliably estimated based on its structure and comparison with related compounds like ethyl stearate and ethyl acetoacetate.
| Property | Value / Description | Source / Analogy |
| Appearance | Expected to be a low-melting solid or waxy liquid at room temperature. | Analogy with Ethyl Stearate (M.P. 34-38 °C)[4][5] |
| Boiling Point | High boiling point, expected to be >220 °C at reduced pressure. | Analogy with Ethyl Stearate (213-215 °C at 15 mmHg)[5][6] |
| Density | Expected to be less than water, ~0.9 g/mL. | Analogy with Ethyl Stearate (~0.88-0.90 g/mL)[6] |
| Solubility | Insoluble in water.[7] Soluble in common organic solvents like ethanol, diethyl ether, acetone, and ethyl acetate. | General ester properties[7]; Analogy with Stearic Acid[8] & Ethyl Stearate[6] |
| XlogP (Predicted) | 8.7 | PubChemLite[9] |
Spectroscopic Profile
Spectroscopic analysis is critical for structure verification. The following is a predicted profile for ethyl stearoylacetate based on its functional groups and by analogy to similar structures.
¹H NMR Spectroscopy
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~0.88 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the stearoyl chain.
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~1.25 ppm (multiplet, ~28H): Methylene protons (-(CH₂)₁₄-) of the long alkyl chain.
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~1.28 ppm (triplet, 3H): Methyl protons of the ethyl ester group (-OCH₂CH₃).
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~2.55 ppm (triplet, 2H): Methylene protons α to the ketone carbonyl (-CH₂-C=O).
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~3.45 ppm (singlet, 2H): Methylene protons between the two carbonyls (α-protons, -C(=O)CH₂C(=O)-). This signal's integration may be less than 2H due to enolization.
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~4.20 ppm (quartet, 2H): Methylene protons of the ethyl ester group (-OCH₂CH₃).
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~12.0 ppm (broad singlet, <1H): Enolic hydroxyl proton (-OH), if visible. Often exchanges with solvent.
¹³C NMR Spectroscopy
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~14.0 ppm: Terminal methyl carbon of the stearoyl chain.
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~14.2 ppm: Methyl carbon of the ethyl ester group.
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~22.7 - 34.0 ppm: Multiple signals from the methylene carbons of the stearoyl chain.
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~45.0 ppm: Methylene carbon α to the ketone.
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~49.5 ppm: Methylene carbon between the carbonyls (α-carbon).
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~61.5 ppm: Methylene carbon of the ethyl ester group.
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~168.0 ppm: Ester carbonyl carbon.
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~203.0 ppm: Ketone carbonyl carbon.
Infrared (IR) Spectroscopy
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2920 & 2850 cm⁻¹ (strong, sharp): C-H stretching of the long alkyl chain.
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~1745 cm⁻¹ (strong, sharp): C=O stretching of the ester carbonyl.
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~1715 cm⁻¹ (strong, sharp): C=O stretching of the ketone carbonyl.
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~1650 cm⁻¹ (variable): C=C stretching of the enol form.
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~1200 cm⁻¹ (strong): C-O stretching of the ester.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): m/z = 354.31.
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Key Fragmentation Patterns: Expect losses corresponding to the ethyl ester group (e.g., loss of -OC₂H₅, m/z = 45) and characteristic cleavages along the long alkyl chain. A McLafferty rearrangement involving the ketone is also possible.
Synthesis and Reactivity
Synthesis: The Claisen Condensation
The most direct and common method for synthesizing β-keto esters is the Claisen condensation. In this reaction, an ester with α-hydrogens undergoes self-condensation in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester. For ethyl stearoylacetate, this involves the condensation of two molecules of ethyl stearate.
Caption: Workflow for the synthesis of Ethyl Stearoylacetate.
Experimental Protocol: Synthesis of Ethyl Stearoylacetate
This is a representative protocol. All work should be conducted in a fume hood with appropriate personal protective equipment.
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Preparation: Ensure all glassware is oven-dried. In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium ethoxide (1.0 eq) to anhydrous ethanol.
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Addition of Ester: Slowly add ethyl stearate (2.0 eq) to the flask with vigorous stirring.
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Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically driven to completion by the distillation of ethanol.
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Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add an aqueous solution of a weak acid (e.g., 1 M HCl) until the solution is neutral to slightly acidic. This step protonates the enolate.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Core Reactivity
The utility of ethyl stearoylacetate in synthesis stems from its multiple reactive sites. The presence of the long alkyl chain can be used to impart lipophilicity or serve as a large, sterically-hindering group in subsequent molecular designs.
Caption: Key reactive sites of Ethyl Stearoylacetate.
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The α-Carbon: This is the most important reactive center. The α-protons are acidic (pKa ≈ 11 in DMSO) and can be easily removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly alkyl halides (alkylation) or acyl chlorides (acylation), to form new C-C bonds. This is the cornerstone of acetoacetic ester synthesis for producing substituted ketones.
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The Ester Group: The ester can be hydrolyzed under acidic or basic conditions. Saponification (basic hydrolysis) followed by acidification and gentle heating leads to decarboxylation, yielding a substituted methyl ketone. This is a classic transformation in drug synthesis.
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The Ketone Group: The ketone carbonyl can undergo standard carbonyl reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), or it can react with amines to form enamines or imines.
Applications in Research and Drug Development
While ethyl stearate is used as an emollient and in pharmaceutical formulations[5], the synthetic versatility of ethyl stearoylacetate opens up more specialized applications.
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Intermediate for Complex Lipids: The ability to alkylate the α-carbon allows for the synthesis of complex, branched-chain fatty acids or keto-lipids which can be studied as enzyme substrates or signaling molecules.
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Scaffold for Lipophilic Drugs: The stearoyl chain provides a large, lipophilic tail that can be used to improve the membrane permeability or fat solubility of a polar drug molecule. The β-keto ester moiety can serve as a chemical handle to attach a pharmacophore via alkylation, followed by decarboxylation to yield the final drug conjugate.
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Prodrug Design: The ester linkage can be designed to be cleaved by metabolic esterases in the body, releasing an active drug. The long chain can help in formulating the prodrug in lipid-based delivery systems.
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Marker for Alcohol Consumption: Related fatty acid ethyl esters (FAEEs), such as ethyl stearate, are known markers of excessive alcohol consumption and can be isolated from hair.[10]
Safety and Handling
No specific safety data sheet (SDS) for ethyl stearoylacetate is widely available. Therefore, safety precautions must be based on analogous compounds, such as ethyl stearate and other high-molecular-weight esters.
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Hazard Classification: Likely classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4]
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Handling: Use in a well-ventilated area or fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][12] Avoid breathing vapors or dust.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents, acids, and bases.
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Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.
Users are required to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
Ethyl stearoylacetate is a functionally rich molecule that merges the physical characteristics of a long-chain fatty acid ester with the potent synthetic utility of a β-keto ester. Its key features—the highly reactive α-carbon, the keto and ester groups amenable to diverse transformations, and the lipophilic stearoyl chain—make it a compelling building block for organic synthesis. For researchers in drug development, it offers a versatile scaffold for creating novel lipophilic compounds, complex lipids, and targeted drug delivery systems. A thorough understanding of its fundamental properties, particularly its tautomeric nature and reactivity, is essential for unlocking its full synthetic potential.
References
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FINETECH INDUSTRY LIMITED. ETHYL STEAROYLACETATE | CAS: 7146-82-9. [Link]
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PubChem. Ethyl stearate | C20H40O2 | CID 8122. National Center for Biotechnology Information. [Link]
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PubChemLite. Ethyl stearoylacetate (C22H42O3). [Link]
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Lab Alley. Ethyl Acetate Safety Data Sheet. [Link]
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University of Birmingham. Spectra of ethyl acetate. [Link]
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ScienceAsia. Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. [Link]
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Chemistry LibreTexts. Properties of Esters. [Link]
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Organic Syntheses. ETHYL BENZOYLACETATE. [Link]
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